molecular formula C29H46O3 B159588 Nandrolone undecylate CAS No. 862-89-5

Nandrolone undecylate

Cat. No.: B159588
CAS No.: 862-89-5
M. Wt: 442.7 g/mol
InChI Key: GRAAWEGTURLYKP-MVTMSODMSA-N
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Description

Nandrolone undecylate, also known as nandrolone undecanoate, is an androgen and anabolic steroid medication. It is a nandrolone ester and is sold under brand names such as Dynabolon, Dynabolin, and Psychobolan. This compound was developed in the 1960s and was previously marketed in several countries including France, Germany, Italy, and Monaco. it has since been discontinued and is no longer available . This compound is primarily used for its anabolic properties, which promote muscle growth and increase red blood cell production.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nandrolone undecylate is synthesized by esterification of nandrolone with undecanoic acid. The process involves the reaction of nandrolone with undecanoic acid in the presence of a suitable catalyst and solvent. The reaction typically occurs under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques ensures the production of pharmaceutical-grade this compound .

Chemical Reactions Analysis

Types of Reactions: Nandrolone undecylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nandrolone undecylate has several scientific research applications, including:

    Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic and spectroscopic methods.

    Biology: Studied for its effects on muscle growth, bone density, and red blood cell production.

    Medicine: Investigated for its potential in treating conditions such as anemia, osteoporosis, and muscle wasting diseases.

    Industry: Utilized in the development of performance-enhancing drugs and supplements.

Mechanism of Action

Nandrolone undecylate exerts its effects by binding to androgen receptors in target tissues. Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to enter the nucleus and bind to specific DNA sequences known as hormone response elements. This binding regulates the transcription of genes involved in protein synthesis, leading to increased muscle mass and red blood cell production. This compound also has a high affinity for androgen receptors, which contributes to its potent anabolic effects .

Comparison with Similar Compounds

Uniqueness of Nandrolone Undecylate: this compound is unique due to its long ester chain, which provides a prolonged duration of action. This allows for less frequent dosing compared to other nandrolone esters. Additionally, this compound has a favorable anabolic-to-androgenic ratio, making it suitable for use in both men and women with fewer androgenic side effects .

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h20,23-27H,3-19H2,1-2H3/t23-,24+,25+,26-,27-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAAWEGTURLYKP-MVTMSODMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006644
Record name Nandrolone undecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862-89-5
Record name Nandrolone undecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nandrolone undecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000862895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nandrolone undecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17β-hydroxyestr-4-en-3-one 17-undecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NANDROLONE UNDECYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K64MCF1I9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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